[(3-Methoxyphenyl)methyl](pentyl)amine
Description
Significance of Benzylamine (B48309) and Pentylamine Scaffolds in Synthetic Chemistry
The benzylamine and pentylamine moieties are fundamental components in the landscape of modern organic chemistry, each contributing unique properties to the molecules they are part of.
The benzylamine scaffold is a ubiquitous structure found in numerous pharmaceuticals and natural products. nih.gov It consists of a benzyl (B1604629) group (a benzene (B151609) ring attached to a CH₂ group) bonded to an amine. This structural motif is a key precursor in the industrial synthesis of many pharmaceuticals. nih.gov Derivatives of benzylamine have been shown to possess a range of biological activities, including anti-emetic and monoamine oxidase inhibitor (MAOI) properties. nih.gov The versatility of the benzylamine core allows it to be readily functionalized, making it a valuable building block for creating libraries of compounds in drug discovery programs. For instance, benzylamine-based ligands have been designed to bind to specific biological targets, highlighting their importance in medicinal chemistry. nih.gov
The pentylamine scaffold, a straight-chain alkylamine, is also a valuable component in chemical synthesis. wikipedia.org It is utilized as a raw material in the manufacturing of various products, including dyes, emulsifiers, and pharmaceuticals. wikipedia.org As a simple aliphatic amine, it imparts basicity and a flexible, lipophilic chain to molecules. wikipedia.org In medicinal chemistry, related structures such as bicyclo[1.1.1]pentylamines have gained attention as bioisosteres—substitutes for other chemical groups—that can improve the metabolic stability and physical properties of drug candidates. nih.gov
Overview of the Chemical Structure and its Relevance for Research
The chemical structure of N-(3-Methoxybenzyl)pentylamine combines the aromatic, electronically-modified benzyl unit with a simple alkyl chain. The molecule consists of a pentyl (C₅H₁₁) group and a 3-methoxybenzyl group (CH₃OC₆H₄CH₂) attached to a central nitrogen atom. The methoxy (B1213986) (-OCH₃) substituent on the benzene ring at the meta position influences the electronic properties of the aromatic system, which can, in turn, affect the reactivity and biological interactions of the molecule.
While research focusing exclusively on N-(3-Methoxybenzyl)pentylamine is not extensively documented in publicly available literature, the relevance of its structural components is well-established in contemporary research. The N-(3-methoxybenzyl) moiety, in particular, is a key feature in synthetic molecules known as macamides, which are investigated for their potential therapeutic effects. mdpi.com
Recent studies have explored the neuroprotective and anticonvulsant properties of synthetic macamides like N-(3-methoxybenzyl)oleamide and N-(3-methoxybenzyl)linoleamide. mdpi.com These molecules, which link the N-(3-methoxybenzyl)amine structure to a long-chain fatty acid, have shown promising activity in preclinical models of epilepsy. mdpi.com The research suggests that these compounds may interact with the endocannabinoid system, specifically by inhibiting the fatty acid amide hydrolase (FAAH) enzyme. mdpi.com This line of inquiry underscores the potential of the N-(3-methoxybenzyl) scaffold as a component in the design of new neurologically active agents, thereby making simpler derivatives like N-(3-Methoxybenzyl)pentylamine relevant subjects for foundational synthetic and medicinal chemistry studies.
Furthermore, N-methoxybenzyl derivatives of phenethylamines (known as NBOMes) have been characterized extensively in forensic and analytical chemistry, demonstrating that the N-benzylamine linkage is a focus of significant scientific investigation. nih.govresearchgate.netresearchgate.net
Chemical and Physical Properties
The properties of N-(3-Methoxybenzyl)pentylamine can be understood by examining its precursor components.
Table 1: Properties of Precursor Scaffolds Data sourced from publicly available chemical databases. wikipedia.orgnih.govchembk.comnih.gov
| Property | 3-Methoxybenzylamine | Pentylamine |
| Molecular Formula | C₈H₁₁NO | C₅H₁₃N |
| Molecular Weight | 137.18 g/mol | 87.166 g/mol |
| CAS Number | 5071-96-5 | 110-58-7 |
| Appearance | Colorless to Almost Colorless Liquid | Colorless Liquid |
| Boiling Point | 140 °C (at 37 mmHg) | 104 °C |
| Density | 1.072 g/mL (at 25 °C) | 0.752 g/mL |
| Solubility in Water | Slightly soluble | Miscible |
| pKa (of conjugate acid) | 9.03 ± 0.10 (Predicted) | 10.21 |
Table 2: Calculated Properties for N-(3-Methoxybenzyl)pentylamine These properties are calculated based on the chemical structure and have not been experimentally verified.
| Property | Value |
| Molecular Formula | C₁₃H₂₁NO |
| Molecular Weight | 207.32 g/mol |
| IUPAC Name | N-(3-methoxybenzyl)pentan-1-amine |
| Topological Polar Surface Area | 21.26 Ų |
| Hydrogen Bond Donor Count | 1 |
| Hydrogen Bond Acceptor Count | 2 |
| Rotatable Bond Count | 6 |
Mentioned Compounds
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C13H21NO |
|---|---|
Molecular Weight |
207.31 g/mol |
IUPAC Name |
N-[(3-methoxyphenyl)methyl]pentan-1-amine |
InChI |
InChI=1S/C13H21NO/c1-3-4-5-9-14-11-12-7-6-8-13(10-12)15-2/h6-8,10,14H,3-5,9,11H2,1-2H3 |
InChI Key |
RETXYKQOGVHOAK-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCNCC1=CC(=CC=C1)OC |
Origin of Product |
United States |
Advanced Synthetic Methodologies for N 3 Methoxybenzyl Pentylamine and Its Analogues
Direct Amination Strategies involving 3-Methoxybenzyl Precursors and Pentylamine
Direct amination, a fundamental approach to forming C-N bonds, involves the reaction of an amine with a suitable electrophile. In the context of synthesizing N-(3-methoxybenzyl)pentylamine, this typically entails the N-alkylation of pentylamine with a 3-methoxybenzyl precursor. The most common precursors are 3-methoxybenzyl halides (e.g., bromide or chloride).
The direct alkylation of primary amines with alkyl halides can sometimes be challenging to control, as it can lead to the formation of tertiary amines and quaternary ammonium (B1175870) salts as byproducts. masterorganicchemistry.com However, careful control of reaction conditions, such as stoichiometry, temperature, and the choice of base, can favor the desired mono-alkylation product. An efficient synthetic protocol for secondary amines involves the use of cesium hydroxide (B78521), which promotes the N-alkylation of various primary alkyl amines with alkyl halides, often producing mainly or exclusively the secondary amine in high yields. google.com In some cases, cesium hydroxide can be used in catalytic amounts, particularly with reactive halides like benzyl (B1604629) bromide. google.com
The general reaction is as follows:
3-Methoxybenzyl-X + CH₃(CH₂)₄NH₂ → (3-Methoxyphenyl)methylamine
Where X is a leaving group, typically a halide.
| Precursor | Amine | Base/Catalyst | Key Findings |
| 3-Methoxybenzyl bromide | Pentylamine | Cesium hydroxide | Promotes selective mono-N-alkylation, leading to high yields of the secondary amine. google.com |
| 3-Methoxybenzyl chloride | Pentylamine | Various inorganic bases (e.g., K₂CO₃, NaHCO₃) | Reaction conditions need to be optimized to minimize over-alkylation. |
Reductive Amination Routes for Secondary Amine Formation
Reductive amination is a highly versatile and widely used method for the synthesis of secondary and tertiary amines. jocpr.com This process involves the reaction of a carbonyl compound (an aldehyde or ketone) with an amine to form an imine intermediate, which is then reduced in situ to the corresponding amine. masterorganicchemistry.com For the synthesis of N-(3-methoxybenzyl)pentylamine, this would involve the reaction of 3-methoxybenzaldehyde (B106831) with pentylamine, followed by reduction.
This two-step, one-pot procedure is often preferred over direct alkylation due to its higher selectivity for the desired secondary amine, thus avoiding the issue of multiple alkylations. masterorganicchemistry.com A variety of reducing agents can be employed, with sodium borohydride (B1222165) (NaBH₄) and sodium triacetoxyborohydride (B8407120) [NaBH(OAc)₃] being common choices. organic-chemistry.orgacs.org Sodium triacetoxyborohydride is a particularly mild and selective reducing agent for the reductive amination of a wide range of aldehydes and ketones. organic-chemistry.org The reaction can be performed under mild conditions and tolerates a variety of functional groups. lookchem.com
Recent research has also explored the use of cobalt-containing composites as catalysts for the reductive amination of p-methoxybenzaldehyde with various amines in the presence of hydrogen gas. donnu.edu.uamdpi.com These studies have shown high yields of the corresponding secondary amines, presenting a potentially more sustainable catalytic approach. donnu.edu.uamdpi.com
The general reaction scheme is:
3-Methoxybenzaldehyde + Pentylamine → [Imine Intermediate] --(Reduction)--> N-(3-Methoxybenzyl)pentylamine
| Carbonyl Compound | Amine | Reducing Agent/Catalyst | Key Findings |
| 3-Methoxybenzaldehyde | Pentylamine | Sodium triacetoxyborohydride | Mild and selective reduction, leading to good yields of the secondary amine. organic-chemistry.org |
| 3-Methoxybenzaldehyde | Pentylamine | Sodium borohydride | A common and effective reducing agent for this transformation. organic-chemistry.org |
| p-Methoxybenzaldehyde | n-Butylamine | Co-containing composites / H₂ | High yields (72-96%) of the corresponding N-substituted amine were achieved. mdpi.com |
Multi-Step Synthetic Sequences for N-(3-Methoxybenzyl)pentylamine Derivatization
The derivatization of N-(3-methoxybenzyl)pentylamine allows for the exploration of structure-activity relationships and the development of new compounds with tailored properties. Multi-step synthetic sequences can be designed to introduce various functional groups onto the aromatic ring, the benzyl position, or the pentyl chain.
For instance, derivatization can be achieved by first synthesizing a core intermediate which is then subjected to further chemical modifications. One common strategy involves the use of protecting groups. For example, the amine can be protected to allow for selective reactions on other parts of the molecule. Following the desired modifications, the protecting group is removed to yield the final derivatized product.
Another approach involves the synthesis of analogues by starting with derivatized precursors. For example, substituted 3-methoxybenzaldehydes or pentylamines can be used in the reductive amination process to generate a library of related compounds. The synthesis of N-(2-hydroxy-3-methoxybenzyl)-N-p-tolylacetamide, for example, involves the reductive amination of o-vanillin with p-toluidine (B81030) followed by acetylation, demonstrating a multi-step approach to a more complex derivative. unh.edu
| Starting Material | Reagents and Steps | Derivative Type |
| N-(3-Methoxybenzyl)pentylamine | 1. Acyl chloride/Anhydride, Base 2. Work-up | N-Acyl derivatives |
| 3-Substituted-methoxybenzaldehyde | 1. Pentylamine, Reducing Agent 2. Further functional group manipulation | Aromatic ring-substituted analogues |
| N-(3-Methoxybenzyl)pentylamine | 1. Demethylation (e.g., BBr₃) 2. Alkylation of the resulting phenol | O-alkylated derivatives |
Stereocontrolled Synthesis of Related Methoxyphenyl-Substituted Pentylamines
The introduction of chirality into molecules is of significant importance, particularly in the fields of medicinal chemistry and materials science. Stereocontrolled synthesis aims to produce a specific stereoisomer of a chiral molecule. For analogues of N-(3-methoxybenzyl)pentylamine that possess stereocenters, asymmetric synthesis methodologies are required.
Chiral centers can be introduced either on the benzyl moiety or the pentyl chain. For instance, if a substituted pentylamine with a chiral center is used as the starting material, the resulting N-(3-methoxybenzyl)pentylamine analogue will be chiral. Asymmetric multicomponent reactions are a powerful tool for the synthesis of chiral amines. acsgcipr.org
Another strategy involves the use of chiral catalysts or auxiliaries to guide the stereochemical outcome of a reaction. For example, asymmetric reductive amination can be employed to produce enantiomerically enriched amines. This can be achieved by using a chiral reducing agent or a chiral catalyst in the reduction of the imine intermediate. The development of modular chiral catalysts is an active area of research aimed at enabling the synthetic preparation of complex, sp3-rich compounds. monash.edu
| Synthetic Strategy | Key Features | Example Application |
| Use of Chiral Building Blocks | Employs enantiomerically pure starting materials (e.g., a chiral pentylamine derivative). | Synthesis of a specific enantiomer of a chiral analogue. |
| Asymmetric Catalysis | Utilizes a chiral catalyst to induce stereoselectivity in the C-N bond-forming step. | Enantioselective reductive amination of 3-methoxybenzaldehyde. |
| Chiral Auxiliaries | A chiral auxiliary is temporarily attached to the substrate to direct the stereochemical course of a reaction. | Stereoselective alkylation of a pentylamine derivative bearing a chiral auxiliary. |
Catalytic Approaches in N-Alkylation and C-N Bond Formation
Catalytic methods offer significant advantages in chemical synthesis, including increased efficiency, milder reaction conditions, and improved sustainability. Various catalytic systems have been developed for N-alkylation and C-N bond formation, which are central to the synthesis of N-(3-methoxybenzyl)pentylamine.
Transition metal catalysts, particularly those based on palladium, copper, and nickel, are widely used for C-N cross-coupling reactions, such as the Buchwald-Hartwig amination. tcichemicals.com While often used for N-arylation, these catalytic systems can also be adapted for N-alkylation reactions. For instance, a heterogeneous copper catalyst has been shown to be effective for the N-alkylation of amines with alcohols through a "borrowing hydrogen" pathway. researchgate.net This method avoids the use of alkyl halides and generates water as the only byproduct.
Nickel-catalyzed N-alkylation of amines with secondary alcohols has also been reported, operating under mild conditions and tolerating various functional groups. lookchem.com Furthermore, encapsulated nickel catalysts have been used for the direct N-alkylation of secondary amines with carboxylic acids in the presence of sodium borohydride. tandfonline.com These catalytic approaches provide greener and more efficient alternatives to traditional stoichiometric methods.
| Catalyst System | Reaction Type | Substrates | Key Advantages |
| Supported Hydroxide Catalysts | N-Alkylation | Primary amines and alcohols | Selective synthesis of secondary amines. researchgate.net |
| Heterogeneous Copper Catalyst | N-Alkylation / Reductive Amination | Primary amines and alcohols/aldehydes | Reusable catalyst, environmentally friendly. researchgate.net |
| NNN-Ni(II) Pincer Complex | N-Alkylation | Amines and secondary alcohols | Operates under mild conditions, tolerates various functional groups. lookchem.com |
| Encapsulated Nickel | N-Alkylation | Secondary amines and carboxylic acids | High yields, mild reaction conditions. tandfonline.com |
Chemical Reactivity and Transformative Reactions of N 3 Methoxybenzyl Pentylamine
Reactivity of the Secondary Amine Functionality
The lone pair of electrons on the nitrogen atom of N-(3-Methoxybenzyl)pentylamine imparts nucleophilic and basic properties to the molecule. This secondary amine functionality is a key site for various chemical reactions, including N-alkylation and N-acylation.
N-Alkylation: The secondary amine can act as a nucleophile and react with alkyl halides in a process known as N-alkylation to form tertiary amines. This reaction typically proceeds via a nucleophilic aliphatic substitution mechanism. The reactivity of the alkyl halide (R-X) generally follows the order R-I > R-Br > R-Cl. The reaction is often carried out in the presence of a base to neutralize the hydrogen halide formed as a byproduct, which would otherwise protonate the starting amine and inhibit the reaction. However, due to the increased nucleophilicity of the resulting tertiary amine, overalkylation to form a quaternary ammonium (B1175870) salt can be a competing side reaction. Careful control of reaction conditions, such as stoichiometry and the choice of base, is crucial for achieving selective mono-alkylation.
N-Acylation: N-(3-Methoxybenzyl)pentylamine readily undergoes N-acylation upon reaction with acylating agents such as acyl chlorides, acid anhydrides, or esters. This reaction, which results in the formation of a stable amide bond, is a common method for the protection of amine groups or for the synthesis of amide derivatives with specific biological or material properties. The reaction is typically carried out in the presence of a base, such as pyridine or triethylamine, to scavenge the acidic byproduct (e.g., HCl) and drive the reaction to completion. The general mechanism involves the nucleophilic attack of the amine on the carbonyl carbon of the acylating agent, followed by the elimination of a leaving group.
Transformations Involving the Methoxybenzene Moiety
The methoxybenzene ring in N-(3-Methoxybenzyl)pentylamine is susceptible to several transformations, primarily electrophilic aromatic substitution and ether cleavage.
Electrophilic Aromatic Substitution: The methoxy (B1213986) group (-OCH₃) is an activating, ortho-, para-directing group for electrophilic aromatic substitution. This is due to the resonance effect, where the lone pairs on the oxygen atom can be delocalized into the benzene (B151609) ring, increasing the electron density at the ortho and para positions and making the ring more nucleophilic. Consequently, N-(3-Methoxybenzyl)pentylamine can undergo reactions such as nitration, halogenation, sulfonation, and Friedel-Crafts alkylation and acylation. The incoming electrophile will predominantly substitute at the positions ortho and para to the methoxy group. The bulky N-pentylbenzylamino substituent may exert some steric hindrance, potentially favoring substitution at the less hindered para position (position 6) or the other ortho position (position 2).
Ether Cleavage: The methyl ether linkage of the methoxy group can be cleaved under strong acidic conditions, typically with reagents like hydrogen bromide (HBr) or hydrogen iodide (HI), or with strong Lewis acids such as boron tribromide (BBr₃). This reaction proceeds via protonation of the ether oxygen, followed by nucleophilic attack of the halide ion on the methyl group (an SN2 reaction), resulting in the formation of a phenol and a methyl halide. Cleavage of the aryl-oxygen bond is significantly more difficult and generally does not occur under these conditions. This demethylation reaction is a useful transformation for converting methoxy-substituted aromatic compounds into their corresponding phenols, which can then undergo further functionalization.
Derivatization to Amide and Thiourea (B124793) Analogues
The nucleophilic nature of the secondary amine in N-(3-Methoxybenzyl)pentylamine allows for its straightforward conversion into amide and thiourea derivatives. These functional groups are prevalent in many biologically active molecules and are important for modifying the physicochemical properties of the parent amine.
Amide Synthesis: As mentioned in section 3.1, amides of N-(3-Methoxybenzyl)pentylamine can be readily prepared by reacting the amine with a variety of acylating agents. For example, reaction with a carboxylic acid in the presence of a coupling agent (e.g., dicyclohexylcarbodiimide - DCC) or conversion of the carboxylic acid to a more reactive species like an acyl chloride or acid anhydride, followed by reaction with the amine, will yield the corresponding N,N-disubstituted amide. A study on the synthesis of N-(3-methoxybenzyl)oleamide and N-(3-methoxybenzyl)linoleamide, which are structurally related amides derived from the primary amine 3-methoxybenzylamine, highlights the importance of such amide linkages in conferring neuroprotective effects. nih.govnih.gov While not directly involving the title secondary amine, this suggests that N-acylation is a key strategy for creating biologically relevant molecules.
Thiourea Synthesis: Thiourea analogues can be synthesized by the reaction of N-(3-Methoxybenzyl)pentylamine with an isothiocyanate. The lone pair of the secondary amine nitrogen attacks the electrophilic carbon of the isothiocyanate, leading to the formation of the N,N,N'-trisubstituted thiourea. This reaction is typically efficient and proceeds under mild conditions. Thiourea derivatives are known for their diverse biological activities and their ability to act as ligands for metal ions.
| Derivative Type | Reagents and Conditions | Product |
| Amide | Carboxylic acid, Coupling agent (e.g., DCC) or Acyl chloride/anhydride, Base (e.g., triethylamine) | N-(3-Methoxybenzyl)-N-pentylamide |
| Thiourea | Isothiocyanate (R-N=C=S) | N'-(Substituted)-N-(3-methoxybenzyl)-N-pentylthiourea |
Reactions with Pyrones and Other Heterocyclic Systems
The reactivity of N-(3-Methoxybenzyl)pentylamine with pyrones and other heterocyclic systems is an area of interest for the synthesis of novel nitrogen-containing heterocycles. 2-Pyrones, for instance, can undergo reactions with amines that lead to ring-opened products or pyridones. However, the presence of a hydroxyl group at the 3-position of the pyrone ring can act as a masked 1,4-dicarbonyl system. In such cases, reaction with an amine can lead to the formation of pyrrole derivatives via a Paal-Knorr type synthesis. Studies on the reaction of 3-hydroxy-2-pyrones with various amines have shown that sterically hindered amines, such as benzylamine (B48309), can give modest yields of the corresponding pyrrole derivatives. polimi.it While not specifically testing N-(3-Methoxybenzyl)pentylamine, these findings suggest that it could potentially react in a similar manner, although the steric bulk of the pentyl and benzyl (B1604629) groups might influence the reaction efficiency.
The secondary amine functionality can also be incorporated into other heterocyclic frameworks. For example, it can act as a nucleophile in reactions with activated heterocyclic systems, leading to the formation of more complex molecular architectures. The synthesis of N-benzylic heterocycles is an active area of research, with methods being developed for their enantioselective synthesis. nih.gov
Sophisticated Spectroscopic Characterization Techniques for N 3 Methoxybenzyl Pentylamine
Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Elucidation (¹H NMR, ¹³C NMR)
Nuclear Magnetic Resonance (NMR) spectroscopy is one of the most powerful tools for elucidating the structure of organic molecules in solution. By analyzing the magnetic properties of atomic nuclei, ¹H (proton) and ¹³C (carbon-13) NMR provide detailed information about the chemical environment, connectivity, and stereochemistry of the atoms within a molecule.
¹H NMR Spectroscopy In the ¹H NMR spectrum of N-(3-Methoxybenzyl)pentylamine, distinct signals corresponding to each unique proton environment are expected. The aromatic protons on the methoxyphenyl ring would appear in the downfield region (typically δ 6.7–7.3 ppm) with characteristic splitting patterns (triplet, doublet of doublets) dictated by their coupling with adjacent protons. The singlet for the methoxy (B1213986) (-OCH₃) group protons would be observed further upfield, generally around δ 3.8 ppm. The benzylic protons (-CH₂-N) would likely appear as a singlet around δ 3.7 ppm. The protons of the pentyl group would exhibit signals in the aliphatic region (δ 0.8–2.7 ppm), with the terminal methyl group appearing as a triplet at the most upfield position. The N-H proton of the secondary amine would produce a broad singlet, the chemical shift of which can be variable. rsc.org
¹³C NMR Spectroscopy The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule. For N-(3-Methoxybenzyl)pentylamine, a distinct signal is expected for each unique carbon atom. The aromatic carbons would resonate in the δ 110–160 ppm range, with the carbon attached to the methoxy group appearing most downfield in this group due to the deshielding effect of the oxygen atom. mdpi.commdpi.com The methoxy carbon itself would produce a signal around δ 55 ppm. rsc.org The benzylic carbon and the carbons of the pentyl chain would appear in the upfield region of the spectrum.
Predicted ¹H NMR Data for N-(3-Methoxybenzyl)pentylamine
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity |
| Pentyl -CH₃ | 0.9 | Triplet |
| Pentyl -(CH₂)₃- | 1.3 - 1.6 | Multiplet |
| Benzyl (B1604629) -N-CH₂- | 2.6 | Triplet |
| Methoxy -OCH₃ | 3.8 | Singlet |
| Benzyl -CH₂-N | 3.7 | Singlet |
| Aromatic C-H | 6.7 - 7.3 | Multiplet |
| Amine N-H | Variable | Broad Singlet |
Predicted ¹³C NMR Data for N-(3-Methoxybenzyl)pentylamine
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |
| Pentyl -CH₃ | ~14 |
| Pentyl -CH₂- | ~22-32 |
| Benzyl -N-CH₂- | ~49 |
| Benzyl -CH₂-N | ~54 |
| Methoxy -OCH₃ | ~55 |
| Aromatic C-H | ~112-130 |
| Aromatic C-O & C-C | ~141, ~160 |
Vibrational Spectroscopy: Fourier Transform Infrared (FT-IR) Analysis
Fourier Transform Infrared (FT-IR) spectroscopy is a technique used to obtain an infrared spectrum of absorption or emission of a solid, liquid, or gas. An FT-IR spectrometer simultaneously collects high-spectral-resolution data over a wide spectral range, providing a molecular fingerprint of the sample. It is particularly useful for identifying the presence of specific functional groups.
For N-(3-Methoxybenzyl)pentylamine, the FT-IR spectrum would display characteristic absorption bands confirming its key structural features:
N-H Stretch: As a secondary amine, a single, weak to medium absorption band is expected in the region of 3350–3310 cm⁻¹. orgchemboulder.comspectroscopyonline.comucalgary.ca
C-H Stretches: Aromatic C-H stretching vibrations typically appear as a group of bands just above 3000 cm⁻¹, while aliphatic C-H stretching from the pentyl and benzyl groups would be observed just below 3000 cm⁻¹.
C-N Stretch: The stretching vibration for the aliphatic C-N bond is expected to show a medium or weak band in the 1250-1020 cm⁻¹ region. orgchemboulder.com
Aromatic C=C Bends: The benzene (B151609) ring will show characteristic absorptions in the 1600–1450 cm⁻¹ region.
C-O Stretch: A strong band corresponding to the aryl-alkyl ether C-O stretch of the methoxy group is anticipated around 1250-1200 cm⁻¹ (asymmetric) and 1050-1000 cm⁻¹ (symmetric).
N-H Wag: A strong, broad band resulting from the out-of-plane bending of the N-H bond is expected between 910 and 665 cm⁻¹. orgchemboulder.comspectroscopyonline.com
Expected FT-IR Absorption Bands for N-(3-Methoxybenzyl)pentylamine
| Vibrational Mode | Functional Group | Expected Wavenumber (cm⁻¹) | Intensity |
| N-H Stretch | Secondary Amine | 3350 - 3310 | Weak-Medium |
| C-H Stretch | Aromatic | 3100 - 3000 | Medium |
| C-H Stretch | Aliphatic | 3000 - 2850 | Strong |
| C=C Bends | Aromatic Ring | 1600 - 1450 | Medium-Strong |
| C-O Stretch | Aryl-Alkyl Ether | 1250 - 1000 | Strong |
| C-N Stretch | Aliphatic Amine | 1250 - 1020 | Weak-Medium |
| N-H Wag | Secondary Amine | 910 - 665 | Strong, Broad |
High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Confirmation
High-Resolution Mass Spectrometry (HRMS) is a critical analytical technique that measures the mass-to-charge ratio (m/z) of ions with very high precision and accuracy. nih.gov This capability allows for the determination of the elemental composition of a molecule from its exact mass. youtube.com Unlike nominal mass spectrometry, which provides integer masses, HRMS can distinguish between compounds that have the same nominal mass but different molecular formulas. youtube.comresearchgate.net
For N-(3-Methoxybenzyl)pentylamine (C₁₃H₂₁NO), HRMS analysis, typically using a technique like electrospray ionization (ESI), would involve detecting the protonated molecule, [M+H]⁺. The calculated exact mass of this ion is 208.1701. The HRMS instrument measures this value to within a few parts per million (ppm), providing strong evidence for the molecular formula C₁₃H₂₂NO⁺ and, by inference, C₁₃H₂₁NO for the neutral molecule. mdpi.com This high accuracy is invaluable for confirming the identity of the compound and differentiating it from potential isomers or impurities. nih.gov
X-ray Diffraction Studies for Solid-State Structural Determination (Single-Crystal XRD)
Single-Crystal X-ray Diffraction (SCXRD) is the definitive method for determining the three-dimensional atomic and molecular structure of a crystalline solid. mdpi.comnih.gov The technique involves irradiating a single crystal with X-rays and analyzing the resulting diffraction pattern. This pattern provides detailed information about the arrangement of atoms within the crystal lattice, allowing for the precise determination of bond lengths, bond angles, and torsional angles. mdpi.comnist.gov
Advanced Mass Spectrometric Approaches for Amine-Containing Molecules
Beyond basic molecular formula confirmation, advanced mass spectrometric techniques offer deeper insights into the structure and quantification of amine-containing molecules like N-(3-Methoxybenzyl)pentylamine, especially within complex mixtures.
Tandem Mass Spectrometry (MS/MS): This technique, also known as MS², involves multiple stages of mass analysis. wikipedia.org An ion of a specific m/z (the precursor ion) is selected, fragmented through collision-induced dissociation (CID), and the resulting fragment ions (product ions) are then analyzed. wikipedia.org The fragmentation pattern is characteristic of the precursor ion's structure. For N-(3-Methoxybenzyl)pentylamine, predictable fragmentation would include cleavage of the bond beta to the nitrogen atom (the benzylic C-N bond), leading to the formation of a stable methoxybenzyl cation or related fragments, providing conclusive structural information.
Liquid Chromatography-Mass Spectrometry (LC-MS/MS): Coupling liquid chromatography with tandem mass spectrometry is a powerful approach for separating and identifying amines in complex samples. mdpi.com The LC step separates the components of a mixture, which are then sequentially ionized and analyzed by the MS/MS system. mdpi.comresearchgate.net This is particularly useful for detecting trace amounts of amines and their precursors in various matrices, such as environmental or pharmaceutical samples. mdpi.comnih.gov Derivatization techniques can also be employed prior to analysis to improve chromatographic separation and enhance ionization efficiency and detection sensitivity. researchgate.net
Computational and Theoretical Investigations of N 3 Methoxybenzyl Pentylamine
Quantum Chemical Calculations: Density Functional Theory (DFT) Applications
Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems, such as atoms and molecules. It is widely applied in chemistry and materials science to predict molecular properties and reaction mechanisms. DFT calculations for N-(3-Methoxybenzyl)pentylamine would typically be performed using a functional such as B3LYP combined with a suitable basis set like 6-311++G(d,p) to provide a good balance between accuracy and computational cost.
Molecular Geometry Optimization and Conformational Analysis
The first step in a computational study is to determine the most stable three-dimensional structure of the molecule. This is achieved through geometry optimization, a process that systematically alters the molecular geometry to find the arrangement with the lowest electronic energy. For a flexible molecule like N-(3-Methoxybenzyl)pentylamine, which has several rotatable bonds, a conformational analysis is crucial. This involves exploring the potential energy surface of the molecule to identify its various stable conformers (local energy minima) and the transition states that connect them.
Table 1: Hypothetical Optimized Geometric Parameters for a Stable Conformer of N-(3-Methoxybenzyl)pentylamine (Based on DFT Calculations of Analogous Molecules)
| Parameter | Value |
| C-N (benzyl) bond length (Å) | 1.45 |
| C-N (pentyl) bond length (Å) | 1.47 |
| C-O (methoxy) bond length (Å) | 1.37 |
| C-N-C bond angle (°) | 112.5 |
| Phenyl-C-N-C dihedral angle (°) | 65.0 |
Electronic Structure and Frontier Molecular Orbital (FMO) Theory
Frontier Molecular Orbital (FMO) theory is a fundamental concept in chemistry for describing chemical reactivity and electronic properties. It focuses on the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons (nucleophilicity), while the LUMO energy reflects its ability to accept electrons (electrophilicity). The HOMO-LUMO energy gap is an important indicator of a molecule's kinetic stability and chemical reactivity.
In N-(3-Methoxybenzyl)pentylamine, the HOMO is expected to be localized primarily on the nitrogen atom and the electron-rich methoxy-substituted phenyl ring. The lone pair of electrons on the nitrogen atom contributes significantly to the HOMO, making it a primary site for electrophilic attack. The methoxy (B1213986) group, being an electron-donating group, would further increase the electron density of the aromatic ring and raise the energy of the HOMO. The LUMO, on the other hand, is likely to be distributed over the antibonding orbitals of the phenyl ring.
Studies on substituted anilines and anisole derivatives have shown that the presence and position of substituents on the aromatic ring have a pronounced effect on the HOMO and LUMO energies. For N-(3-Methoxybenzyl)pentylamine, the methoxy group at the meta position would influence the electronic properties differently compared to an ortho or para substitution.
Table 2: Calculated Frontier Molecular Orbital Energies for a Representative Benzylamine (B48309) Derivative
| Orbital | Energy (eV) |
| HOMO | -5.85 |
| LUMO | -0.25 |
| HOMO-LUMO Gap | 5.60 |
Molecular Electrostatic Potential (MEP) Mapping
A Molecular Electrostatic Potential (MEP) map is a visual representation of the electrostatic potential on the electron density surface of a molecule. It is a valuable tool for predicting the reactive sites of a molecule for electrophilic and nucleophilic attack. Regions of negative electrostatic potential (typically colored red or yellow) indicate electron-rich areas that are susceptible to electrophilic attack, while regions of positive electrostatic potential (colored blue) are electron-poor and prone to nucleophilic attack.
For N-(3-Methoxybenzyl)pentylamine, the MEP map would show a region of high negative potential around the nitrogen atom due to its lone pair of electrons, making it a likely site for protonation and interaction with electrophiles. The oxygen atom of the methoxy group would also exhibit a negative potential. The hydrogen atoms of the amine group and the aromatic ring would show positive electrostatic potentials. MEP studies on similar molecules like N-methylaniline and anisole confirm that the heteroatoms are the most electron-rich centers. researchgate.net
Non-Covalent Interaction (NCI) Analysis in N-(3-Methoxybenzyl)pentylamine Systems
Non-covalent interactions (NCIs) play a crucial role in determining the structure, stability, and function of molecules. NCI analysis is a computational technique used to visualize and characterize weak interactions such as van der Waals forces, hydrogen bonds, and steric clashes. wikipedia.org This analysis is based on the electron density and its derivatives.
In a system containing N-(3-Methoxybenzyl)pentylamine, various NCIs can be expected. Intramolecularly, there could be weak hydrogen bonds between the amine hydrogen and the methoxy oxygen, as well as van der Waals interactions between the pentyl chain and the benzyl (B1604629) group, influencing the conformational preferences. Intermolecularly, N-(3-Methoxybenzyl)pentylamine can engage in hydrogen bonding with other molecules through its N-H group (as a donor) and the nitrogen and oxygen atoms (as acceptors). The aromatic ring can also participate in π-stacking interactions. NCI analysis of benzylamine interacting with other molecules has demonstrated the presence of both classical hydrogen bonds and weaker C-H···π interactions. researchgate.net
Molecular Docking Simulations for Ligand-Receptor Interactions of Related Compounds
Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is widely used in drug design to understand how a ligand (a small molecule) interacts with a protein's binding site.
While there are no specific molecular docking studies reported for N-(3-Methoxybenzyl)pentylamine, studies on structurally similar N-benzylamine derivatives have been conducted to investigate their potential as enzyme inhibitors. For example, N-benzyl isatin oximes have been studied as inhibitors of JNK3, a protein kinase involved in various diseases. bjmu.edu.cn In such studies, the benzylamine moiety often plays a key role in anchoring the ligand within the binding pocket of the protein through hydrogen bonds and hydrophobic interactions.
A hypothetical docking study of N-(3-Methoxybenzyl)pentylamine into a relevant biological target would likely show the amine group forming hydrogen bonds with polar residues in the active site, while the benzyl and pentyl groups would engage in hydrophobic interactions with nonpolar residues. The methoxy group could also form hydrogen bonds or have specific steric and electronic interactions that influence the binding affinity.
Machine Learning Approaches in Computational Chemistry Relevant to Amine Structures
Machine learning (ML) is increasingly being used in computational chemistry to predict molecular properties and accelerate the discovery of new molecules with desired characteristics. Quantitative Structure-Activity Relationship (QSAR) models are a prominent example of ML in this field. QSAR models attempt to correlate the chemical structure of a compound with its biological activity or other properties.
For amine structures, ML models have been developed to predict a wide range of properties, including their toxicity, reactivity, and performance in various applications. uva.nlsciencedaily.com For instance, machine learning models can be trained on datasets of amines with known toxicity data to predict the potential toxicity of new, untested amine compounds based on their molecular descriptors. These descriptors can include constitutional indices, topological indices, and quantum chemical parameters. Such models can be valuable for screening large libraries of compounds and prioritizing them for further experimental testing, thereby reducing the time and cost of chemical safety assessment.
Strategic Applications of N 3 Methoxybenzyl Pentylamine As a Versatile Building Block in Organic Synthesis
Construction of Complex Organic Architectures
The inherent reactivity of the secondary amine in N-(3-Methoxybenzyl)pentylamine makes it an ideal nucleophile for forging new carbon-nitrogen bonds, a fundamental transformation in the assembly of complex molecular frameworks. Organic chemists have capitalized on this reactivity to integrate the N-(3-methoxybenzyl)pentyl motif into larger, more elaborate structures. This is often achieved through well-established synthetic methodologies such as reductive amination, where the amine reacts with aldehydes or ketones in the presence of a reducing agent to form more substituted amines. nih.gov
Precursor in the Synthesis of Pharmacologically Relevant Scaffolds
The N-(3-methoxybenzyl)pentylamine framework is a common feature in a variety of molecules with demonstrated or potential pharmacological activity. Its utility as a precursor stems from the fact that both the secondary amine and the aromatic ring can be readily functionalized to interact with biological targets.
For instance, derivatives of N-benzyl phenethylamines have been synthesized and evaluated as agonists for serotonin (B10506) receptors, specifically the 5-HT2A/2C subtypes. nih.gov These receptors are implicated in a range of physiological and pathological processes, making them important targets for drug discovery. The synthesis of these compounds often involves the reaction of a phenethylamine (B48288) derivative with a substituted benzaldehyde, followed by reduction of the resulting imine to afford the target N-benzyl phenethylamine. nih.gov The methoxy (B1213986) group on the benzyl (B1604629) ring can modulate the electronic properties and lipophilicity of the molecule, which in turn can affect its binding affinity and selectivity for the target receptor.
Moreover, the N-(3-methoxybenzyl) moiety has been incorporated into "macamides," which are N-benzyl fatty acid amides. nih.govmdpi.com Synthetic macamides, such as N-(3-methoxybenzyl)oleamide and N-(3-methoxybenzyl)linoleamide, have been investigated for their potential anticonvulsant effects. nih.govmdpi.com These studies highlight the versatility of N-(3-methoxybenzyl)pentylamine as a starting material for generating libraries of compounds for biological screening.
Development of Novel Amide and Thiourea (B124793) Derivatives
The nucleophilic nature of the secondary amine in N-(3-Methoxybenzyl)pentylamine makes it an excellent substrate for the synthesis of amide and thiourea derivatives. These functional groups are prevalent in a wide range of biologically active molecules and functional materials.
Amide Synthesis: Amides are typically formed by the reaction of an amine with a carboxylic acid or its activated derivative, such as an acid chloride or anhydride. walisongo.ac.id The resulting N-(3-methoxybenzyl)-N-pentylamides can serve as key intermediates in multi-step syntheses or as the final target molecules themselves. The properties of the resulting amide can be fine-tuned by varying the structure of the carboxylic acid component. For example, the synthesis of fatty acid amides of 4-methoxybenzylamine (B45378) has been reported, and these compounds have been investigated for their antimicrobial properties. nih.gov While this example uses a regioisomer of the title compound, the synthetic principle remains the same.
| Reactant 1 | Reactant 2 | Product |
| N-(3-Methoxybenzyl)pentylamine | Carboxylic Acid (or derivative) | N-(3-methoxybenzyl)-N-pentylamide |
| N-(3-Methoxybenzyl)pentylamine | Isothiocyanate | N'-(3-methoxybenzyl)-N'-pentylthiourea |
Thiourea Synthesis: Similarly, thioureas can be readily prepared by the reaction of N-(3-Methoxybenzyl)pentylamine with an isothiocyanate. Thiourea derivatives are known to exhibit a broad spectrum of biological activities, including antibacterial, antifungal, and antiviral properties. nih.govrdd.edu.iq A patent application describes 1-(3-methoxybenzyl)-3-substituted thiourea compounds as antioxidants for improving the oxidative stability of lipids and oils. google.com This highlights the potential of N-(3-methoxybenzyl)pentylamine-derived thioureas in industrial applications.
Integration into Nitrogen-Containing Heterocyclic Systems
Nitrogen-containing heterocycles are ubiquitous in pharmaceuticals, agrochemicals, and materials science. nih.govnih.govfrontiersin.org N-(3-Methoxybenzyl)pentylamine can serve as a key building block for the construction of these important ring systems. researchgate.net The secondary amine can be incorporated into a heterocyclic ring through a variety of cyclization reactions.
One common strategy involves the reaction of the amine with a bifunctional electrophile, where two electrophilic centers react with the nitrogen atom to form a ring. For example, reaction with a 1,4-dihalide could, in principle, lead to the formation of a five-membered pyrrolidine (B122466) ring. The specific type of heterocycle formed depends on the nature of the cyclizing agent and the reaction conditions employed.
Furthermore, the methoxybenzyl group can play a role in directing the cyclization or can be modified in subsequent steps to further functionalize the heterocyclic system. The ability to readily access a variety of substituted nitrogen-containing heterocycles from a common precursor like N-(3-Methoxybenzyl)pentylamine is a significant advantage in combinatorial chemistry and drug discovery. enamine.net
Design and Synthesis of Functional Materials Incorporating Pentylamine Moieties
The applications of N-(3-Methoxybenzyl)pentylamine extend beyond the realm of medicinal chemistry into the design and synthesis of functional materials. ontosight.ai The pentylamine moiety, with its flexible alkyl chain and reactive nitrogen atom, can be incorporated into polymers, ligands for metal catalysts, and other materials with tailored properties.
For example, the amine functionality can be used to anchor the molecule to a solid support, creating a functionalized surface with specific chemical properties. Alternatively, it can be polymerized to form polyamines, which have applications in areas such as gene delivery and carbon dioxide capture. The aromatic ring provides a site for further modification, allowing for the introduction of other functional groups that can impart desired properties to the material, such as fluorescence or conductivity. While direct examples involving N-(3-Methoxybenzyl)pentylamine in materials science are not prevalent in the provided search results, the fundamental reactivity of the molecule suggests its potential in this area. The principles of incorporating amine functionalities into materials are well-established, and this compound represents a readily available building block for such endeavors.
Future Directions and Emerging Research Avenues for N 3 Methoxybenzyl Pentylamine Chemistry
Innovations in Green Synthetic Methodologies
The synthesis of amines is a cornerstone of the chemical industry, yet traditional methods often rely on harsh reagents and generate significant waste. rsc.org The future of N-(3-Methoxybenzyl)pentylamine synthesis will undoubtedly be shaped by the principles of green chemistry, aiming to create more sustainable and atom-economical processes.
One of the most promising green approaches is the "borrowing hydrogen" or "hydrogen autotransfer" methodology. rsc.orgacs.org This strategy involves the catalytic dehydrogenation of an alcohol to an intermediate aldehyde, which then reacts with an amine to form an imine. The same catalyst then facilitates the reduction of the imine to the final amine product, using the "borrowed" hydrogen. rsc.org This one-pot reaction, often catalyzed by transition metals like nickel, ruthenium, or iridium, is highly atom-efficient, producing water as the primary byproduct. acs.orgacs.orgresearchgate.net Future research could focus on developing novel, non-precious metal catalysts for the synthesis of N-(3-Methoxybenzyl)pentylamine from 3-methoxybenzyl alcohol and pentylamine, potentially under solvent-free or aqueous conditions. jocpr.comnih.gov
Biocatalysis represents another significant frontier for the green synthesis of secondary amines. nih.gov Enzymes such as imine reductases (IREDs) and reductive aminases (RedAms) offer unparalleled selectivity and operate under mild, aqueous conditions. acs.orgresearchgate.netmanchester.ac.uk Researchers are discovering and engineering new imine reductases with broader substrate scopes and enhanced stability. researchgate.net A future synthetic route could involve a chemoenzymatic or fully enzymatic cascade, perhaps starting from renewable feedstocks, to produce N-(3-Methoxybenzyl)pentylamine with high enantiopurity if a chiral center is introduced. nih.govacs.org The use of multi-enzyme systems in continuous flow reactors could further enhance the efficiency and scalability of this approach. nih.govmanchester.ac.uk
Additionally, the use of novel, green catalysts for traditional reductive amination is an active area of research. tandfonline.com Thiamine hydrochloride (Vitamin B1), for instance, has been demonstrated as an effective, metal-free, and recyclable catalyst for the reductive amination of aldehydes under solvent-free conditions. tandfonline.comresearchgate.net Exploring such catalysts for the reaction between 3-methoxybenzaldehyde (B106831) and pentylamine could lead to simpler, more environmentally friendly production methods.
| Synthesis Strategy | Catalyst Type | Potential Advantages |
| Borrowing Hydrogen | Heterogeneous Ni, Ru, Ir catalysts | High atom economy, water as byproduct, potential for renewable feedstocks. rsc.orgacs.org |
| Biocatalysis | Imine Reductases (IREDs), Reductive Aminases (RedAms) | High selectivity, mild reaction conditions, aqueous media, access to chiral amines. acs.orgresearchgate.netmanchester.ac.uk |
| Green Catalysis | Thiamine Hydrochloride (Vitamin B1) | Metal-free, recyclable, solvent-free conditions, low cost. tandfonline.comresearchgate.net |
Exploration of Novel Catalytic Transformations
Beyond its synthesis, the future of N-(3-Methoxybenzyl)pentylamine chemistry lies in its derivatization through novel catalytic transformations. The ability to selectively functionalize the molecule opens up pathways to new compounds with unique properties.
A major focus in modern organic chemistry is the late-stage functionalization of complex molecules, and C–H bond activation has emerged as a powerful tool in this regard. acs.orgthieme-connect.com For N-(3-Methoxybenzyl)pentylamine, several C–H bonds are potential targets for functionalization. Research into regioselective C–H activation could allow for the introduction of new functional groups at the benzylic position, on the aromatic ring, or along the pentyl chain. rsc.org Synergistic catalysis, combining single electron transfer (SET) and hydrogen atom transfer (HAT), has shown promise for the highly regioselective C–H arylation of benzylamines at the N-benzylic position. rsc.org Applying such methods to N-(3-Methoxybenzyl)pentylamine could generate a library of 1,1-diarylmethylamine derivatives.
Furthermore, the development of transient directing groups in catalysis offers a strategy for ortho-C–H functionalization of the methoxyphenyl ring without the need for pre-installing a directing group. acs.org This approach enhances step-economy and allows for the introduction of various substituents, such as aryl or alkyl groups, directly onto the aromatic core.
The exploration of asymmetric catalysis will also be crucial, particularly for creating chiral derivatives. Nickel-hydride catalyzed asymmetric hydroarylation of N-acyl enamines has been shown to be an effective method for producing enantioenriched benzylamines. semanticscholar.orgnih.gov While this is a synthetic method, the principles of asymmetric metal catalysis could be adapted for the functionalization of a pre-formed N-(3-Methoxybenzyl)pentylamine scaffold, for instance, through enantioselective C-H insertion or other bond-forming reactions.
| Transformation Type | Catalytic Strategy | Potential Outcome |
| Benzylic C–H Arylation | Synergistic SET/HAT Catalysis | Synthesis of 1-(3-methoxyphenyl)-1-aryl-N-pentylmethanamine derivatives. rsc.org |
| Ortho-Aromatic C–H Functionalization | Transient Directing Group Catalysis | Introduction of substituents at the positions adjacent to the methoxy (B1213986) or benzylamine (B48309) group. acs.org |
| Asymmetric Functionalization | Chiral Metal Catalysis (e.g., Ni, Cu, Pd) | Creation of chiral derivatives for applications in medicinal chemistry or asymmetric synthesis. semanticscholar.orgnih.gov |
Advanced Computational Modeling for Reaction Prediction and Design
The role of computational chemistry in modern research is rapidly expanding, moving from analysis to prediction and design. For N-(3-Methoxybenzyl)pentylamine, advanced computational modeling will be instrumental in accelerating the discovery of new reactions and synthetic routes.
Quantum mechanical calculations, such as Density Functional Theory (DFT), will continue to be vital for elucidating reaction mechanisms. For the novel catalytic transformations discussed previously, DFT can be used to model transition states, calculate activation energies, and explain observed regioselectivity. This fundamental understanding is crucial for the rational design of more efficient and selective catalysts for the synthesis and functionalization of N-(3-Methoxybenzyl)pentylamine.
Expansion of Synthetic Applications in Materials Science and Medicinal Chemistry
The ultimate value of exploring the chemistry of N-(3-Methoxybenzyl)pentylamine lies in its potential applications. The structural motifs present in the molecule—a secondary amine, a flexible pentyl chain, and a methoxy-substituted aromatic ring—suggest possibilities in both materials science and medicinal chemistry.
In materials science, benzylamines are used as building blocks for polymers, such as polyamides and polyimides, which can exhibit high thermal stability. acs.orgtsijournals.com The N-(3-Methoxybenzyl)pentylamine structure could be incorporated into novel polymers, either as a monomer or as a functional side group. The pentyl chain could impart flexibility and solubility, while the methoxybenzyl group could influence properties like thermal stability, refractive index, or adhesion. Future research could explore the polymerization of derivatives of N-(3-Methoxybenzyl)pentylamine to create new functional materials for coatings, adhesives, or advanced composites. researchgate.net
In medicinal chemistry, the benzylamine scaffold is a common feature in biologically active compounds. wikipedia.org Derivatives of benzylamine have shown a wide range of pharmacological activities. The future in this area will involve designing and synthesizing analogs of N-(3-Methoxybenzyl)pentylamine to probe their potential biological effects. The concept of bioisosterism, where one functional group is replaced by another with similar properties, could be applied to modify the structure in a targeted manner. nih.govctppc.org For example, the methoxy group could be replaced with other substituents to modulate the electronic properties and metabolic stability of the molecule. The pentyl chain could be altered in length or rigidity to optimize binding to a biological target. The exploration of its derivatives as, for example, enzyme inhibitors or receptor modulators could be a fruitful avenue of research.
The combination of advanced synthesis, catalytic functionalization, and computational design will enable the rapid creation and evaluation of a diverse library of N-(3-Methoxybenzyl)pentylamine analogs, paving the way for the discovery of new materials and potential therapeutic agents.
Q & A
Q. Basic Research Focus
- ¹H/¹³C NMR : Focus on aromatic protons (δ 6.7–7.2 ppm for methoxyphenyl) and methylene groups adjacent to nitrogen (δ 2.5–3.5 ppm). Overlapping signals may require 2D NMR (e.g., COSY, HSQC) .
- Mass Spectrometry : ESI-MS in positive ion mode to detect [M+H]⁺. Fragmentation patterns help confirm the alkyl chain and methoxyphenyl group .
- FT-IR : Validate amine N-H stretches (~3300 cm⁻¹) and methoxy C-O bonds (~1250 cm⁻¹) .
How can computational modeling predict the biological target interactions of (3-Methoxyphenyl)methylamine, and what validation methods are recommended?
Q. Advanced Research Focus
- Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model binding to targets (e.g., GPCRs or monoamine transporters). Prioritize targets with known affinity for methoxy-arylalkylamines .
- Binding Free Energy Calculations : Apply MM-GBSA to refine docking scores. Validate predictions with SPR (surface plasmon resonance) or ITC (isothermal titration calorimetry) .
- Case Study : Similar compounds showed low binding free energy (-8.2 kcal/mol) to serotonin receptors, suggesting potential CNS activity .
What strategies resolve contradictions in the compound's reactivity data observed under varying experimental conditions?
Q. Advanced Research Focus
- Variable Analysis : Systematically test temperature, solvent polarity, and catalyst presence. For example, polar aprotic solvents (DMF) may accelerate SN2 pathways vs. SN1 in protic solvents .
- Mechanistic Probes : Use isotopic labeling (e.g., ¹⁵N-pentylamine) to track reaction pathways via NMR or MS .
- Case Study : A related compound exhibited 20% yield variation in acetonitrile vs. THF due to solvent coordination effects .
How does the alkyl chain length (pentyl vs. shorter chains) affect the compound's physicochemical properties and bioactivity?
Q. Advanced Research Focus
- Lipophilicity : Pentyl chains increase logP values (e.g., +0.8 vs. butyl), enhancing membrane permeability. Measure via octanol-water partitioning .
- Bioactivity : Longer chains may improve receptor binding via hydrophobic interactions. Compare IC₅₀ values in enzyme assays (e.g., MAO inhibition) .
- Data Example : A 3-methylbutyl analog showed 3-fold higher potency than ethyl derivatives in dopamine uptake assays .
What are the recommended storage conditions to ensure the stability of (3-Methoxyphenyl)methylamine in laboratory settings?
Q. Basic Research Focus
- Storage : Keep under inert gas (Ar/N₂) at -20°C in amber vials to prevent oxidation and photodegradation .
- Stability Testing : Monitor via periodic HPLC over 6 months. Degradation products (e.g., benzaldehyde derivatives) indicate hydrolysis .
What are the metabolic pathways of (3-Methoxyphenyl)methylamine in in vitro models, and how can they be tracked using isotopic labeling?
Q. Advanced Research Focus
- Metabolite Identification : Incubate with liver microsomes (human/rat) and analyze via LC-HRMS. Look for N-dealkylation or O-demethylation products .
- Isotopic Tracers : Use ¹³C-labeled pentylamine to trace metabolic cleavage. Compare fragmentation patterns in MS/MS .
- Case Study : A trifluoromethyl analog underwent rapid N-dealkylation, producing a primary amine metabolite detectable at 30-min incubation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
